REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4](=[O:14])[CH:5]([CH2:10][C:11]([CH3:13])=O)C(OC)=O.C([O-])([O-])=O.[Na+].[Na+]>>[CH3:1][O:2][C:3]1[C:4](=[O:14])[CH2:5][CH2:10][C:11]=1[CH3:13] |f:1.2.3|
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Name
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methyl 4-methoxy-2-acetonylacetoacetate
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Quantity
|
201.3 g
|
Type
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reactant
|
Smiles
|
COCC(C(C(=O)OC)CC(=O)C)=O
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Name
|
|
Quantity
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2.12 L
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Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The reaction mixture is extracted 3 times with 100 ml of CH2Cl2 each time
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases are dried over magnesium sulphate
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Type
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CONCENTRATION
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Details
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concentrated on a rotary evaporator
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Name
|
|
Type
|
product
|
Smiles
|
COC=1C(CCC1C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 99.9 g | |
YIELD: PERCENTYIELD | 79.5% | |
YIELD: CALCULATEDPERCENTYIELD | 79.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |